molecular formula C14H28N2 B3853880 4-methyl-N-(2-piperidin-1-ylethyl)cyclohexan-1-amine

4-methyl-N-(2-piperidin-1-ylethyl)cyclohexan-1-amine

Cat. No.: B3853880
M. Wt: 224.39 g/mol
InChI Key: CGVVRKDALJBAIH-UHFFFAOYSA-N
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Description

4-methyl-N-(2-piperidin-1-ylethyl)cyclohexan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-piperidin-1-ylethyl)cyclohexan-1-amine typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under green conditions using N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate as a catalyst . Another method involves the use of Cp*Ir complexes for the N-heterocyclization of primary amines with diols .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-piperidin-1-ylethyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, tosylates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

4-methyl-N-(2-piperidin-1-ylethyl)cyclohexan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-piperidin-1-ylethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Pyridine: A six-membered aromatic ring with one nitrogen atom.

    Dihydropyridine: A partially saturated derivative of pyridine.

Uniqueness

4-methyl-N-(2-piperidin-1-ylethyl)cyclohexan-1-amine is unique due to its specific structural features, including the presence of a piperidine moiety and a cyclohexane ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

4-methyl-N-(2-piperidin-1-ylethyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-13-5-7-14(8-6-13)15-9-12-16-10-3-2-4-11-16/h13-15H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVVRKDALJBAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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